(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde
Overview
Description
(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde (TFPAA) is an organic compound belonging to the class of aldehydes. It is a colorless liquid with a fruity odor and a melting point of -20°C. TFPAA is widely used in organic synthesis as a reagent in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of other compounds such as polymers, dyes, and pharmaceuticals.
Scientific Research Applications
Synthesis and Characterization
(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde and its derivatives have been extensively studied in the field of synthesis and characterization. For instance, Kalalbandi and Seetharamappa (2013) synthesized and characterized (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate of the anti-cholesterol drug fluvastatin, highlighting its crystal structure under an orthorhombic system (Kalalbandi & Seetharamappa, 2013).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of acrylaldehyde derivatives have been a subject of interest. Tammisetti et al. (2018) investigated the Z/E isomerism of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile through X-ray diffraction and density functional theory, providing insights into the molecular geometries and stability of these isomers (Tammisetti et al., 2018).
Catalytic Applications
The compound has been utilized in various catalytic processes. Nakamura, Zhang, and Terada (2010) demonstrated the Cu-catalyzed cyclizations of (E)-O-propargylic oximes of alpha,beta-unsaturated aldehydes to afford pyridine oxides, showcasing the compound's role in catalytic rearrangements and electrocyclizations (Nakamura, Zhang, & Terada, 2010).
Organic Synthesis
In the domain of organic synthesis, derivatives of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde have been synthesized for various applications. Madhu, Gonnade, and Ravikanth (2013) synthesized 3,5-bis(acrylaldehyde) BODIPY for selective detection of cysteine and homocysteine in living cells, demonstrating its potential in biochemical sensing and organic synthesis (Madhu, Gonnade, & Ravikanth, 2013).
Crystallography and Physical Properties
The crystallography and physical properties of acrylaldehyde derivatives have been explored in depth. Gupta et al. (2013) studied the solid state synthesis, crystal growth, and atomic packing of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, providing detailed insights into its thermal and crystallographic properties (Gupta et al., 2013).
Molecular Packing and Intermolecular Interactions
Percino et al. (2014) investigated the molecular packing and intermolecular interactions in two polymorphs of (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, highlighting the role of molecular conformation in solid-state properties (Percino et al., 2014).
Isoxazole Synthesis
Mathews et al. (2008) utilized 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehyde for synthesizing various isoxazoles, demonstrating its utility in heterocyclic chemistry (Mathews et al., 2008).
Novel Synthesis Methods
Xu et al. (2021) developed a novel synthesis method for (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehydes, merging annulation with ring deconstruction, showcasing innovative approaches in organic synthesis (Xu et al., 2021).
properties
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-7H/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKMLIWUWJNVIG-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde | |
CAS RN |
871543-59-8 | |
Record name | 2-Propenal, 3-[3-(trifluoromethyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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